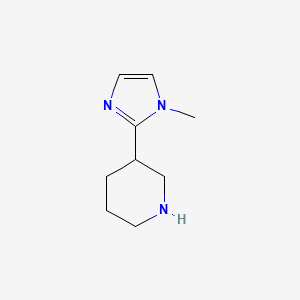

3-(1-甲基-1H-咪唑-2-基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

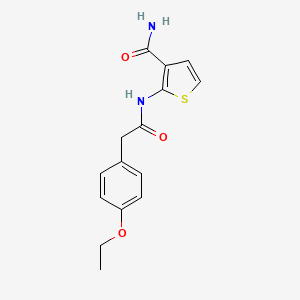

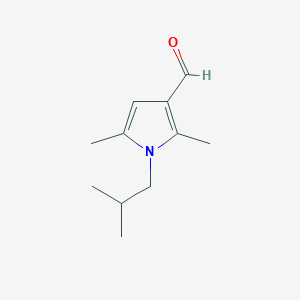

3-(1-Methyl-1H-imidazol-2-yl)piperidine is a chemical compound of interest in medicinal chemistry, particularly for its role as a human histamine H3 receptor agonist. Its derivatives have been explored for various pharmacological activities, including anti-malarial, antimicrobial, and potential anxiolytic/antidepressant effects. This compound is synthesized and modified to study its interaction with biological systems and to understand its structural, physical, and chemical properties.

Synthesis Analysis

The synthesis of 3-(1-methyl-1H-imidazol-2-yl)piperidine derivatives involves strategic chemical modifications to enhance their affinity and selectivity towards the human histamine H3 receptor. Techniques such as amino protection, nucleophilic reaction, deprotection, and silica gel chromatography are employed to obtain the target compounds with high yields. These synthesis pathways enable the exploration of structure-activity relationships (SAR) for designing potent agonists or antagonists (Ishikawa et al., 2010); (Guo Qian-yi, 2011).

Molecular Structure Analysis

The molecular structure of 3-(1-methyl-1H-imidazol-2-yl)piperidine and its derivatives is crucial in determining their pharmacological profile. Crystal structure analysis reveals that these compounds can adopt specific conformations that favor interaction with biological targets. The piperidine ring is often found in a chair conformation, indicating a conformational preference that might be critical for binding to the human histamine H3 receptor. Detailed structural studies including IR, GC-MS, and NMR characterization further support the identification and understanding of these compounds' molecular frameworks (Ö. Yıldırım et al., 2006).

Chemical Reactions and Properties

3-(1-Methyl-1H-imidazol-2-yl)piperidine derivatives participate in various chemical reactions that highlight their reactivity and functional group transformations. These reactions are pivotal in modifying the compound to achieve desired biological activities. The ability to undergo nucleophilic reactions, cyclocondensation, and amide bond formation is essential for the synthesis of analogs with improved pharmacological properties. Moreover, the electron-donating and electron-withdrawing groups on the aromatic ring significantly influence the compounds' agonistic activity, showcasing the importance of chemical modifications in drug development (Rajkumar et al., 2014).

Physical Properties Analysis

The physical properties of 3-(1-methyl-1H-imidazol-2-yl)piperidine derivatives, such as solubility and crystallinity, affect their pharmacokinetics and pharmacodynamics. Enhancements in aqueous solubility and oral absorption are critical for the clinical application of these compounds. Studies have focused on modifying the molecular structure to improve these aspects, ensuring that the compounds have favorable properties for drug development (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, dictate the biological activity and selectivity of 3-(1-methyl-1H-imidazol-2-yl)piperidine derivatives. These properties are studied to optimize the compounds' interaction with the histamine H3 receptor while minimizing off-target effects. The incorporation of specific substituents and the exploration of different linkers have been shown to significantly impact the compounds' affinity and selectivity towards their biological targets (Vaccaro et al., 2006).

科学研究应用

合成和结构研究

- 已合成并研究了化合物3-(1-甲基-1H-咪唑-2-基)哌啶及其衍生物,以探讨它们的结构活性关系。例如,已合成N-芳基哌啶衍生物,并分析其作为人类组胺H3受体的潜在(部分)激动剂的活性关系,展示了芳香环上取代基对其活性的重要性(Ishikawa et al., 2010)。此外,已开发了一种方便的制备3-和4-(1H-唑-1-基)哌啶的方法,包括咪唑衍生物,展示了这些化合物在合成化学中的多功能性(Shevchuk et al., 2012)。

在受体研究和激酶抑制中的应用

- 含有1H-咪唑基团的哌啶衍生物在受体研究中发挥着重要作用,特别是作为特定受体的激动剂或拮抗剂。例如,某些哌啶衍生物显示出高选择性和效力作为人类组胺H3受体激动剂,对治疗应用具有重要意义(Vaccaro et al., 2006)。此外,这些化合物已被研究其在减少CYP450抑制方面的潜力,这是药物开发中常见的挑战(Berlin et al., 2006)。

癌症研究和治疗

- 已研究了3-(1-甲基-1H-咪唑-2-基)哌啶衍生物作为潜在的癌症治疗药物。例如,具有这种核心结构的化合物已被探索作为新型间变性淋巴瘤激酶(ALK)抑制剂,表明它们在癌症治疗策略中的相关性(Teffera et al., 2013)。

抗菌和抗真菌性能

- 含有1H-咪唑和哌啶基团的化合物的抗菌和抗真菌性能一直备受关注。研究表明,某些衍生物对各种细菌和真菌菌株表现出显著的生物活性,突显了它们在应对传染病中的潜力(Anisetti et al., 2012)。

材料科学和缓蚀

- 在材料科学领域,1H-咪唑和哌啶衍生物已被研究其作为缓蚀剂的作用。研究表明,这些化合物可以显著减少某些金属的腐蚀,为工业应用提供宝贵的见解(Yadav et al., 2016)。

作用机制

Target of Action

The compound “3-(1-methyl-1H-imidazol-2-yl)piperidine” is a derivative of imidazole and piperidine . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Piperidine derivatives also play a significant role in the pharmaceutical industry . .

属性

IUPAC Name |

3-(1-methylimidazol-2-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-6-5-11-9(12)8-3-2-4-10-7-8/h5-6,8,10H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXNSQHRUUOLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)

![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2493698.png)

![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)

![N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2493704.png)

![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)